Ethyl 8-methyl-4-[(4-morpholin-4-ylphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 8-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-methylquinoline-3-carboxylic acid with 4-(morpholin-4-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Ethyl 8-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The morpholine ring enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-methylquinoline-3-carboxylate: Lacks the morpholine and phenylamino groups, resulting in different biological activities.
4-(Morpholin-4-yl)aniline: Contains the morpholine group but lacks the quinoline scaffold.
Quinoline-3-carboxylate derivatives: Various derivatives with different substituents at the 4-position.
Uniqueness
Ethyl 8-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate is unique due to the presence of both the morpholine and phenylamino groups, which contribute to its distinct biological activities and potential therapeutic applications. The combination of these functional groups enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 8-methyl-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C23H25N3O3/c1-3-29-23(27)20-15-24-21-16(2)5-4-6-19(21)22(20)25-17-7-9-18(10-8-17)26-11-13-28-14-12-26/h4-10,15H,3,11-14H2,1-2H3,(H,24,25) |
InChI Key |
YPWPVYDWMXNGEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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